4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
CAS No.:
Cat. No.: VC20143805
Molecular Formula: C12H10BrN3
Molecular Weight: 276.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrN3 |
|---|---|
| Molecular Weight | 276.13 g/mol |
| IUPAC Name | 5-(3-bromophenyl)-3-prop-2-ynylimidazol-4-amine |
| Standard InChI | InChI=1S/C12H10BrN3/c1-2-6-16-8-15-11(12(16)14)9-4-3-5-10(13)7-9/h1,3-5,7-8H,6,14H2 |
| Standard InChI Key | LKLAAWVUDHEGMZ-UHFFFAOYSA-N |
| Canonical SMILES | C#CCN1C=NC(=C1N)C2=CC(=CC=C2)Br |
Introduction
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a complex organic compound featuring a unique imidazole structure. It incorporates a bromophenyl group and a propargyl substituent, which contribute to its diverse chemical reactivity and potential biological activities. The compound's molecular formula is C12H10BrN3, with a molecular weight of approximately 276.13 g/mol, although some sources may slightly vary in reported molecular weight due to rounding or measurement discrepancies.
Synthesis Methods
The synthesis of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves multi-step organic synthesis techniques. These steps may include:
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Formation of the Imidazole Core: This often involves condensation reactions between suitable precursors.
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Introduction of the Bromophenyl Group: Typically achieved through nucleophilic aromatic substitution or cross-coupling reactions.
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Installation of the Propargyl Group: This can be done via alkylation reactions using propargyl halides or their equivalents.
The specific conditions, such as temperature, solvent choice, and catalysts, can significantly affect the yield and purity of the final product.
Biological Activities and Potential Applications
| Potential Biological Activity | Possible Mechanism |
|---|---|
| Antimicrobial | Interference with microbial enzymes |
| Antiviral | Inhibition of viral replication enzymes |
| Anticancer | Inhibition of cancer cell proliferation |
Comparison with Similar Compounds
Several compounds share structural similarities with 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine, including variations in the bromophenyl position or substituents on the imidazole ring. These variations can influence the compound's chemical behavior and biological activity.
| Compound Name | Unique Features | Potential Biological Activity |
|---|---|---|
| 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine | Different bromophenyl position | Variations in biological activity |
| 4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine | Methyl substitution instead of propynyl | Altered reactivity and potential activity |
| 4-(3-Bromophenyl)-2-methyl-1-(prop-2-enyl)-1H-imidazol | Contains an enynyl instead of propargyl | Different chemical properties and activity |
Research Findings and Future Directions
While detailed biological activity data for 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is limited, its structural features suggest potential applications in medicinal chemistry. Further research is needed to explore its pharmacodynamics and therapeutic uses. Techniques such as molecular docking and in vitro assays can provide insights into its binding affinity to biological targets and potential therapeutic effects.
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